FAK Degrader FC-11 Achieves Picomolar DC50 Potency, Outperforming Parental FAK Inhibitor PF562271
FC-11, a PROTAC molecule, degrades Focal Adhesion Kinase (FAK) with a half-maximal degradation concentration (DC50) in the picomolar range across multiple cell lines, while the parental FAK inhibitor PF562271 exhibits no degradation activity at any concentration [1]. In PA1 cells, the DC50 for FC-11 is 80 pM after 8 hours of treatment, whereas PF562271 does not induce FAK degradation even at 10 μM [2].
| Evidence Dimension | Potency for FAK degradation (DC50) |
|---|---|
| Target Compound Data | 80 pM (PA1 cells), 40 pM (Ramos cells), 310 pM (TM3 cells) |
| Comparator Or Baseline | PF562271 (parental FAK inhibitor): No degradation observed at 10 μM |
| Quantified Difference | FC-11 is >125,000-fold more potent in inducing FAK degradation |
| Conditions | PA1, Ramos, TM3, MDA-MB-436, LNCaP cells; 8 h treatment; Western blot quantification |
Why This Matters
This potency differential confirms that FC-11 is essential for experiments requiring complete FAK protein elimination, which cannot be achieved by kinase inhibition alone.
- [1] Gao, M., et al. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs. ACS Med. Chem. Lett. 2019, 11, 10, 1855–1862. View Source
- [2] PMC Article: Figure 3, showing dose-response degradation. Gao et al., ACS Med. Chem. Lett. 2019. View Source
